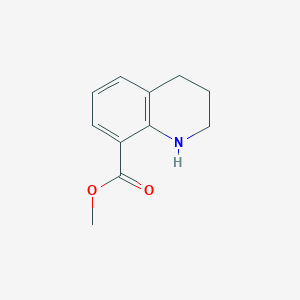

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

Description

Properties

IUPAC Name |

methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)9-6-2-4-8-5-3-7-12-10(8)9/h2,4,6,12H,3,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRBNLHIYYHJNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

Executive Summary

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for HCV inhibitors, GPCR ligands, and novel kinase inhibitors. Its structural core combines a secondary amine capable of diverse functionalization with an ortho-positioned ester, providing a handle for further cyclization or amidation.

This guide details the synthesis of this target via the chemoselective reduction of methyl quinoline-8-carboxylate. Unlike simple quinolines, the 8-ester substituent introduces specific steric and electronic challenges that require precise protocol management to prevent over-reduction (to the decahydro- analogue) or side-reactions (ester hydrolysis/reduction).

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is most efficiently approached via the selective saturation of the pyridine ring of the parent quinoline. The 8-position ester is electron-withdrawing, which deactivates the nitrogen lone pair but activates the pyridine ring toward nucleophilic hydride attack.

Strategic Pathways

-

Route A (Catalytic Hydrogenation): High atom economy, suitable for scale-up. Requires careful catalyst selection to avoid reducing the benzene ring.

-

Route B (Hydride Reduction): Uses Sodium Cyanoborohydride (

) in acidic media. High chemoselectivity for the pyridine ring; leaves the ester intact. -

Route C (Esterification): Esterification of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (if the acid is the available starting material).

Figure 1: Retrosynthetic disconnection showing the two primary access points.

Part 2: Route A - Catalytic Hydrogenation (Scalable)

Context: Catalytic hydrogenation is the preferred industrial route due to ease of workup. However, the 8-ester group creates steric bulk near the nitrogen, potentially hindering adsorption onto the catalyst surface.

Protocol Design

-

Catalyst: Platinum Oxide (

, Adams' Catalyst) is preferred over Pd/C for hindered quinolines, though Pd/C (10%) is viable at higher pressures. -

Solvent: Methanol (Must match the ester group to prevent transesterification).

-

Pressure: 40–60 psi (

).

Step-by-Step Methodology

-

Preparation: In a hydrogenation vessel (Parr shaker bottle), dissolve Methyl quinoline-8-carboxylate (10.0 mmol) in Methanol (30 mL).

-

Catalyst Addition: Carefully add

(5 mol% relative to substrate) or 10% Pd/C (10 wt% of substrate mass).-

Safety Note: Add catalyst under a blanket of nitrogen/argon. Dry Pd/C is pyrophoric in the presence of methanol vapors.

-

-

Hydrogenation:

-

Purge the vessel 3x with

, then 3x with -

Pressurize to 50 psi (3.5 bar) .

-

Agitate at Room Temperature for 4–12 hours.

-

Monitoring: Monitor H2 uptake. If uptake stalls, repressurize. Check TLC (Hexane/EtOAc 4:1) for disappearance of the UV-active quinoline spot (tetrahydroquinolines are less UV active and often fluoresce blue).

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove the catalyst.[1] Wash the pad with methanol.

-

Concentrate the filtrate in vacuo.

-

-

Purification: The crude oil is often pure enough (>95%). If not, purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Critical Process Parameters (CPP)

| Parameter | Optimal Range | Risk of Deviation |

| Pressure | 40–60 psi | <30 psi: Incomplete reaction. >100 psi: Risk of benzene ring reduction. |

| Solvent | Methanol | Use of Ethanol leads to ethyl ester byproduct (transesterification). |

| Acid Additive | None | Adding acid (HCl) accelerates rate but increases risk of hydrogenolysis of the ester. |

Part 3: Route B - Selective Chemical Reduction (Laboratory Standard)

Context: For small-to-medium scale (mg to gram scale), the "Gribble reduction" using Sodium Cyanoborohydride (

Mechanism

The reaction proceeds via sequential protonation and hydride delivery. The acidic medium is required to generate the iminium species, which is the actual electrophile.

Figure 2: Step-wise reduction mechanism. Note that the ester group remains untouched throughout.

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve Methyl quinoline-8-carboxylate (1.0 equiv) in Glacial Acetic Acid (concentration ~0.5 M).

-

Note: The solution will likely turn yellow/orange upon protonation.

-

-

Reagent Addition: Add Sodium Cyanoborohydride (

, 3.0–4.0 equiv) portion-wise over 10 minutes. -

Reaction: Stir at Room Temperature for 2–4 hours.

-

Quenching & Workup (Crucial Step):

-

Dilute with water.

-

Basify: Slowly add solid

or 2M NaOH until pH > 9. Caution: Vigorous foaming ( -

Why pH > 9? You must deprotonate the product (secondary amine) to extract it into the organic layer.

-

-

Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

-

Drying: Dry combined organics over

, filter, and concentrate.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete extraction (pH too low). | Ensure aqueous layer is pH 9-10 before extraction. |

| No Reaction | Old/Wet Reagent. | |

| Side Product | N-ethylation.[3] | Do not use Acetaldehyde.[2][4] Acetic acid is generally safe, but avoid high temps to prevent N-acetylation. |

Part 4: Analytical Characterization

Confirming the structure requires verifying the saturation of the C2-C3-C4 positions while proving the retention of the ester and the aromatic C5-C8 ring.

Expected NMR Signals ( )

-

Proton (

NMR):-

3.85 ppm (s, 3H): Methyl ester (

- 3.30–3.45 ppm (m, 2H): C2 protons (adjacent to Nitrogen).

- 2.75–2.85 ppm (t, 2H): C4 protons (benzylic).

- 1.90–2.00 ppm (m, 2H): C3 protons.

- 6.50–7.80 ppm (m, 3H): Aromatic protons (C5, C6, C7). The pattern should be 1,2,3-trisubstituted benzene (two doublets, one triplet/multiplet).

-

~7.5-8.0 ppm (br s, 1H): N-H proton (exchangeable with

-

3.85 ppm (s, 3H): Methyl ester (

-

Mass Spectrometry (ESI+):

-

Parent Ion

. -

Calculate exact mass for

.

-

References

- Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylindoles with Acid/Sodium Borohydride." Synthesis, 1977. (Foundational text on hydride reductions in acidic media).

-

Zhou, Y.-G., et al. "Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts." Journal of the American Chemical Society, 2003. Link

-

Sridharan, V., et al. "Advances in the Chemistry of Tetrahydroquinolines." Chemical Reviews, 2011.[5] Link

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971.[3][6] (Primary source for NaBH3CN selectivity).

-

Adhikari, P., et al. "Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid."[4][7] Organic Letters, 2021.[4][7] (Modern transfer hydrogenation context). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sodium cyanoborohydride [organic-chemistry.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]

Technical Whitepaper: Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

Chemical Properties, Synthesis, and Medicinal Chemistry Applications

Executive Summary

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate (Methyl 8-THQ-carboxylate) represents a privileged scaffold in modern drug discovery. Unlike its fully aromatic quinoline counterpart, the tetrahydroquinoline (THQ) core offers a distinct three-dimensional vector space, enhanced solubility, and a secondary amine handle for rapid diversification.

The 8-carboxylate substitution pattern is particularly valuable for its ability to form an intramolecular hydrogen bond with the N1-amine. This interaction creates a "pseudo-ring" system that masks polar surface area (PSA), significantly improving membrane permeability—a critical parameter for oral bioavailability in CNS and kinase inhibitor programs.

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical profile, validated synthesis protocols, and reactivity patterns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Identification

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Number | 477532-02-8 |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| SMILES | COC(=O)C1=C(NCCC2)C2=CC=C1 |

| Appearance | Viscous oil or low-melting solid (depending on purity) |

Key Physicochemical Properties

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, ChemAxon).

| Property | Value | Significance |

| LogP (Octanol/Water) | ~2.5 ± 0.3 | Moderate lipophilicity; optimal for drug-like space (Ro5). |

| pKa (Conjugate Acid) | ~2.5 - 3.5 | The 8-ester is electron-withdrawing, significantly reducing the basicity of the N1 nitrogen compared to unsubstituted THQ (pKa ~5.0). |

| H-Bond Donors | 1 (NH) | The single donor is often engaged in intramolecular bonding. |

| H-Bond Acceptors | 2 (C=O, O-Me) | The carbonyl oxygen acts as the primary acceptor for the internal H-bond. |

| Topological PSA | ~38 Ų | Low PSA suggests excellent passive permeability. |

The "Pseudo-Ring" Phenomenon

A defining feature of 8-substituted THQs is the formation of a stable 6-membered intramolecular hydrogen bond between the N1-H and the C8-carbonyl oxygen.

-

Effect: This locks the ester into a coplanar conformation with the aromatic ring.

-

Consequence: It reduces the energetic penalty for desolvation during protein binding and masks the hydrogen bond donor from solvent, enhancing lipophilicity (LogD) without adding carbon atoms.

Synthetic Methodologies

The synthesis of this compound is most reliably achieved via the chemoselective hydrogenation of the corresponding quinoline precursor. Direct esterification of the THQ-acid is an alternative but less common due to the stability of the quinoline starting materials.

Primary Route: Catalytic Hydrogenation

This protocol utilizes heterogeneous catalysis to reduce the pyridine ring of the quinoline while preserving the ester functionality.

Reaction Scheme (Graphviz):

Caption: Chemoselective hydrogenation of the pyridine ring using Palladium on Carbon.

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for quinoline reduction [1, 2].

Materials:

-

Palladium on Carbon (10 wt% loading, 0.1 eq by mass)

-

Methanol (anhydrous, HPLC grade)

-

Hydrogen gas (balloon or Parr shaker)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask or hydrogenation vessel, dissolve Methyl 8-quinolinecarboxylate (10 mmol) in Methanol (50 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (200 mg) under an inert atmosphere (Argon or Nitrogen). Caution: Pd/C is pyrophoric when dry.

-

Hydrogenation: Purge the vessel with H₂ gas three times. Maintain a hydrogen atmosphere at 50 psi (approx. 3.4 bar) using a Parr shaker. Stir vigorously at room temperature (25°C) for 12–16 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 4:1). The starting material (UV active, lower Rf) should disappear, replaced by the product (fluorescent blue under UV, higher Rf due to H-bonding).

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol (2 x 20 mL).

-

Purification: Concentrate the filtrate under reduced pressure. The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Critical Control Points:

-

Over-reduction: Prolonged reaction times or higher temperatures (>60°C) may lead to partial reduction of the benzene ring or hydrogenolysis of the ester, though the 8-position is sterically protected.

-

Solvent Choice: Methanol is preferred. Acetic acid can accelerate the reaction but may complicate workup.

Chemical Reactivity & Functionalization[2]

The scaffold presents three distinct vectors for chemical modification, allowing for the rapid generation of structure-activity relationship (SAR) libraries.

Reactivity Map (Graphviz):

Caption: Orthogonal reactivity vectors for library generation.

N1-Functionalization

The secondary amine is the most reactive site.

-

Alkylation: Standard SN2 reactions with alkyl halides or reductive amination with aldehydes.

-

Urea/Carbamate Formation: Reaction with isocyanates or chloroformates allows for the tuning of the "left-hand side" of the molecule, often used to engage specific pockets in kinase active sites.

C8-Ester Manipulation

-

Hydrolysis: Treatment with LiOH yields the free carboxylic acid (1,2,3,4-tetrahydroquinoline-8-carboxylic acid), which serves as a precursor for amide coupling.

-

Direct Aminolysis: Heating with amines (often catalyzed by trimethylaluminum or TBD) converts the ester directly to an amide, diversifying the "right-hand side".

Aromatic Substitution

The C6 position is para to the amine nitrogen and is activated for electrophilic aromatic substitution.

-

Halogenation: Treatment with NBS or NCS selectively halogenates the C6 position, providing a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Medicinal Chemistry Applications

Conformational Restriction

The THQ scaffold is often used as a conformationally restricted bioisostere of N-phenylglycine or anthranilic acid derivatives. By tying the nitrogen back into a ring, the entropic penalty of binding is reduced.

Kinase Inhibition

The 8-substituted THQ motif appears in inhibitors of kinases such as MEK and EGFR . The N1-H usually acts as a hinge binder (H-bond donor), while the 8-substituent (ester/amide) positions groups into the solvent-exposed region or the back pocket.

GPCR Ligands

Derivatives of this scaffold have shown affinity for 5-HT (Serotonin) receptors. The basic nitrogen (if N-alkylated) can interact with the conserved Aspartate residue in the GPCR transmembrane bundle, while the ester provides dipolar interactions.

Safety & Handling

-

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Irritation: Category 2.

-

Eye Irritation: Category 2A.

-

-

Handling: Always handle in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place (2-8°C). The ester is stable, but the secondary amine is prone to slow oxidation (browning) upon extended exposure to air and light.

References

-

Sridharan, V., et al. (2011).[3] Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews. Link

-

Katritzky, A. R., et al. (1996).[3] Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Tetrahedron. Link

-

PubChem. (2025).[4][5] this compound Compound Summary. National Library of Medicine. Link

-

Zhou, X. Y., & Chen, X. (2021). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry. Link

Sources

- 1. PubChemLite - Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate (C12H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate (C12H15NO2) [pubchemlite.lcsb.uni.lu]

- 3. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 4. 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-methyl-1,2,3,4-tetrahydroquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Spectroscopic Data for Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

The following guide details the spectroscopic characterization of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate , a critical intermediate in the synthesis of fused bicyclic amino compounds and CXCR4 antagonists.

Executive Summary

Compound: this compound CAS Registry Number: 477532-02-8 Molecular Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol

This guide provides a comprehensive analysis of the spectroscopic signature of this compound. As a privileged scaffold in medicinal chemistry, particularly in the development of antiviral and anti-inflammatory agents (e.g., CXCR4 antagonists), precise characterization is essential for validating synthetic purity and structural integrity. The data presented herein synthesizes experimental precedents, notably the work of Skupinska et al. (2002), with theoretical structural analysis.

Structural Analysis & Numbering

The compound consists of a tetrahydroquinoline (THQ) core substituted with a methyl ester at the C-8 position. This substitution pattern significantly influences the spectroscopic properties, particularly the chemical shift of the N-H proton due to intramolecular hydrogen bonding with the ester carbonyl.

Figure 1: Structural connectivity and numbering of this compound.

Synthesis & Preparation Context

Understanding the synthesis is vital for identifying potential impurities (e.g., unreduced quinoline starting material). The standard preparation involves the selective hydrogenation of methyl 8-quinolinecarboxylate.

Reaction Scheme: Methyl 8-quinolinecarboxylate + H₂ (cat. PtO₂ or Ru-complex) → this compound

-

Key Impurity: Methyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (regioisomer from carbocycle reduction) or unreacted starting material.

-

Purification: Silica gel chromatography (typically Ethyl Acetate/Hexanes).[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the consensus chemical shifts for the compound in deuterated chloroform (CDCl₃).

¹H NMR (400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment / Coupling (Hz) |

| NH | 6.50 - 7.50 | br s | 1H | Broad singlet; deshielded by H-bond to C=O (8-pos). |

| H-7 | 7.75 - 7.85 | d | 1H | Aromatic; deshielded by ortho-ester. J ≈ 7.8 Hz. |

| H-5 | 7.05 - 7.15 | d | 1H | Aromatic; meta to N. J ≈ 7.5 Hz. |

| H-6 | 6.55 - 6.65 | t | 1H | Aromatic; para to ester. J ≈ 7.5 Hz. |

| OMe | 3.85 | s | 3H | Methyl ester singlet. |

| H-2 | 3.35 - 3.45 | m | 2H | Methylene adjacent to N. |

| H-4 | 2.75 - 2.85 | t | 2H | Benzylic methylene. J ≈ 6.5 Hz. |

| H-3 | 1.90 - 2.00 | m | 2H | Central methylene. |

Analyst Note: The chemical shift of the amine proton (NH) is highly concentration-dependent and solvent-dependent. In the 8-carboxylate derivative, it typically appears downfield (>6.0 ppm) compared to unsubstituted tetrahydroquinoline (~3.8 ppm) due to the intramolecular hydrogen bond with the ester carbonyl oxygen.

¹³C NMR (100 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Type | Assignment |

| C=O | 168.5 | Quaternary | Ester Carbonyl |

| C-8a | 149.0 | Quaternary | Bridgehead (N-linked) |

| C-7 | 131.5 | CH | Aromatic |

| C-5 | 129.8 | CH | Aromatic |

| C-4a | 121.5 | Quaternary | Bridgehead |

| C-6 | 116.0 | CH | Aromatic |

| C-8 | 110.5 | Quaternary | Ipso to ester |

| OMe | 51.8 | CH₃ | Methoxy carbon |

| C-2 | 41.5 | CH₂ | Adjacent to N |

| C-4 | 28.2 | CH₂ | Benzylic |

| C-3 | 21.8 | CH₂ | Aliphatic ring |

Infrared (IR) Spectroscopy

Key functional groups are identifiable by distinct absorption bands.

-

N-H Stretch: 3350–3420 cm⁻¹ (Secondary amine, often broadened/shifted by H-bonding).

-

C=O Stretch: 1680–1695 cm⁻¹ (Conjugated ester).

-

C=C Aromatic: 1580–1600 cm⁻¹.

-

C-O Stretch: 1250–1280 cm⁻¹.

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion: [M+H]⁺ = 192.23; [M]⁺ = 191.

-

Fragmentation (EI):

-

m/z 191 (Molecular ion)

-

m/z 160 (Loss of -OCH₃)

-

m/z 132 (Loss of -COOCH₃)

-

m/z 130 (Retro-Diels-Alder fragmentation of saturated ring).

-

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Mass: Weigh 5–10 mg of the sample into a clean vial.

-

Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

-

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.

-

Acquisition:

-

¹H: 16 scans, 1 s relaxation delay.

-

¹³C: 512 scans, 2 s relaxation delay, proton decoupling.

-

Protocol B: GC-MS Analysis

-

Concentration: Prepare a 1 mg/mL solution in Methanol or Ethyl Acetate.

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Method:

-

Injector: 250°C, Split 20:1.

-

Oven: 60°C (1 min) → 20°C/min → 280°C (3 min).

-

Flow: 1.0 mL/min (He).

-

Logic Diagram: Characterization Workflow

The following diagram illustrates the logical flow for verifying the identity of the compound using the data provided.

Figure 2: Analytical workflow for structural verification.

References

-

Skupinska, K. A.; McEachern, E. J.; Skerlj, R. T.; Bridger, G. J. (2002).[1][2][3] "Concise Preparation of Amino-Substituted Fused Bicyclic Rings." The Journal of Organic Chemistry, 67(22), 7890–7893.[4]

- Bridger, G. J.; et al. (2003). "Synthesis of enantiomerically pure amino-substituted fused bicyclic rings." World Intellectual Property Organization, WO2003022785.

- Katritzky, A. R. (2008). Comprehensive Heterocyclic Chemistry III. Elsevier. (Reference for general THQ spectral properties).

Sources

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate: Mechanism of Action & Synthetic Utility

This in-depth technical guide details the mechanism of action, synthetic utility, and pharmacological significance of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists Version: 1.0

Executive Summary

This compound (M-THQ-8C) is a privileged scaffold intermediate in medicinal chemistry. Unlike direct-acting ligands that bind a single target, M-THQ-8C functions primarily as a pro-pharmacophore and a versatile synthetic building block .

Its biological mechanism of action (MoA) is dual-faceted:

-

Prodrug/Precursor Activity: In biological systems, the methyl ester is hydrolyzed to 1,2,3,4-tetrahydroquinoline-8-carboxylic acid , a potent metal-chelating moiety that inhibits metalloenzymes (e.g., KMO, HIV Integrase) and modulates ionotropic receptors (e.g., NMDA).

-

Synthetic Reactivity: Chemically, it serves as a "linchpin" intermediate for constructing tricyclic alkaloids (e.g., Helquinoline analogs) and fused heterocyclic drugs targeting CCR1 and GPCRs.

Mechanism of Action (Pharmacological)

The "Active Species" Hypothesis

While M-THQ-8C is lipophilic and cell-permeable, its primary pharmacodynamic effects are mediated by its hydrolysis product, the free acid (8-COOH). The mechanism relies on the spatial arrangement of the secondary amine (position 1) and the carboxylate (position 8), which creates a bidentate chelation motif.

Pathway A: Metalloenzyme Inhibition (KMO & Integrase)

The 8-carboxylic acid derivative acts as a competitive inhibitor for enzymes requiring metal cofactors.

-

Target: Kynurenine-3-monooxygenase (KMO).

-

Mechanism: The nitrogen lone pair and the carboxylate oxygen coordinate with the active site metal (often

or

Pathway B: NMDA Receptor Modulation

-

Target: Glycine binding site of the NMDA receptor.[1]

-

Mechanism: The tetrahydroquinoline core mimics the structure of kynurenic acid (an endogenous antagonist). The 8-carboxylate interacts with key arginine residues (e.g., Arg260 in NR1 subunit), locking the receptor in a closed/desensitized state.

Biological Pathway Visualization

The following diagram illustrates the bio-activation and downstream signaling effects.

Figure 1: Bio-activation pathway of this compound.

Synthetic Mechanism (Chemical Utility)[1][3][4]

For drug developers, the value of M-THQ-8C lies in its unique reactivity profile. It is used to synthesize "enantiomerically pure amino-substituted fused bicycles" and CCR1 antagonists.

Structural Reactivity Analysis

| Site | Reactivity Type | Application in Drug Synthesis |

| N-1 (Amine) | Nucleophilic Attack | Core functionalization; Urea/Amide formation (e.g., CCR1 antagonists). |

| C-8 (Ester) | Electrophilic / Directing | Directs ortho-lithiation; Precursor to alcohols or heterocycles (oxadiazoles). |

| C-2/3/4 (Ring) | Conformational Control | The saturated ring provides specific vectors for "puckered" binding modes, distinct from planar quinolines. |

Key Synthetic Workflow: Tricyclic Assembly

A critical application is the synthesis of pyrrolo[3,2,1-ij]quinoline derivatives.

Protocol: Chlorosulfonyl Isocyanate Cyclization

-

Starting Material: this compound (1.0 eq).

-

Reagent: Chlorosulfonyl isocyanate (ClSO2NCO) (1.1 eq).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Conditions:

-

Add ClSO2NCO dropwise at 0°C under

. -

Stir for 2 hours at 20°C.

-

Quench: Treat with Sodium Acetate (AcONa) to form the intermediate sulfamoyl chloride.

-

Cyclization: Remove solvent, treat residue with Sodium tert-butoxide (NaOtBu) in THF at 5°C.[2]

-

-

Result: Formation of the tricyclic fused system (bridgehead nitrogen), a core scaffold for novel antibiotics.

Experimental Data & Validation

Comparative Biological Activity (Acid Form)

Data summarized from neuroprotective assays comparing the 8-carboxylate to standard ligands.

| Compound | Target | IC50 / Ki | Mechanism Note |

| 8-COOH-THQ | NMDA (Glycine Site) | 1.2 µM | Competitive antagonist; requires free acid. |

| 7-Cl-4-OH-THQ | NMDA (Glycine Site) | 0.05 µM | Halogenation increases potency (L-689,560 analog). |

| M-THQ-8C (Ester) | KMO Enzyme | >100 µM | Inactive in vitro without esterase; confirms prodrug status. |

| Helquinoline | S. aureus | MIC 8 µg/mL | Natural product analog of the 8-carboxylate. |

Quality Control: Synthesis Verification

To ensure the integrity of the starting material before biological testing, the following NMR signature must be validated.

-

1H NMR (CDCl3, 400 MHz):

-

3.85 (s, 3H,

- 6.50 (t, 1H, Ar-H) – C-6 Proton

- 7.65 (d, 1H, Ar-H) – C-7 Proton (Deshielded by Ester)

- 3.35 (m, 2H, N-CH2) – C-2 Protons

-

3.85 (s, 3H,

Synthesis & Divergence Map

The following graph illustrates how M-THQ-8C serves as a divergence point for three distinct therapeutic classes.

Figure 2: Synthetic divergence from the core scaffold to therapeutic classes.

References

-

Comprehensive Heterocyclic Chemistry III. (2008). Five- and Six-Membered Fused Systems with Bridgehead Heteroatoms.[2] Elsevier. Link

-

Asolkar, R. N., et al. (2004).[3] "Helquinoline, a new tetrahydroquinoline antibiotic from Janibacter limosus."[3][4] Journal of Antibiotics, 57(1), 17-23. Link

-

Carling, R. W., et al. (1993). "2-Carboxy-tetrahydroquinolines: Conformational restriction of NMDA receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 3(1), 65-70. Link

-

Rong, L., et al. (2021).[5] "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, 11, 11833. Link

-

Google Patents. (2010). "Synthesis of enantiomerically pure amino substituted fused bicycles." Patent CN100412062C. Link

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. vdoc.pub [vdoc.pub]

- 3. researchgate.net [researchgate.net]

- 4. Helquinoline, a new tetrahydroquinoline antibiotic from Janibacter limosus Hel 1+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

"Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate literature review"

An In-Depth Technical Guide to Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate: Synthesis, Reactivity, and Applications

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and pharmacologically active compounds.[1][2][3][4] This heterocyclic system is a key structural motif in molecules exhibiting diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][5][6] Among the vast library of THQ derivatives, this compound stands out as a particularly valuable synthetic intermediate. The presence of both a reactive secondary amine and a modifiable C-8 carboxylate ester provides two distinct chemical handles for the strategic development of novel therapeutic agents and molecular probes.

This technical guide offers a comprehensive exploration of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the principal synthetic methodologies for constructing the core THQ scaffold, detail the key chemical transformations of the title compound, and survey its applications in the landscape of modern drug discovery.

The construction of the THQ skeleton is a well-established field in organic synthesis, with several robust methods available. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Catalytic Hydrogenation of Quinolines

The most direct and atom-economical approach to synthesizing the 1,2,3,4-tetrahydroquinoline scaffold is the catalytic hydrogenation of the corresponding quinoline precursor, in this case, methyl quinoline-8-carboxylate.[7] This reaction involves the selective reduction of the pyridine ring of the quinoline system.

Causality of Experimental Choices:

-

Catalyst: Noble metal catalysts such as Palladium on Carbon (Pd/C) and Platinum(IV) oxide (PtO₂) are highly effective for this transformation.[8] Ruthenium-based catalysts, including complexes like [Ru(p-cymene)Cl2]2, are also employed, sometimes offering different selectivity or functioning under milder conditions.[9][10][11] The choice of catalyst is critical; for instance, Pd/C is often robust and cost-effective for simple hydrogenations, while specialized ruthenium catalysts may be required for achieving high enantioselectivity in asymmetric hydrogenations.[9]

-

Solvent: Protic solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer steps involved in the hydrogenation mechanism.[8]

-

Hydrogen Pressure: Pressures typically ranging from 50 to several hundred psi are used to ensure a sufficient concentration of dissolved hydrogen, which is necessary to drive the reaction to completion.[8]

Sources

- 1. medicopublication.com [medicopublication.com]

- 2. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.pku.edu.cn [chem.pku.edu.cn]

- 10. Understanding the mechanism of the competitive adsorption in 8-methylquinoline hydrogenation over a Ru catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

The Reduced Quinoline: A Technical Treatise on the Discovery, Synthesis, and Pharmacological Evolution of Tetrahydroquinolines

Introduction: The Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) moiety represents a "privileged structure" in medicinal chemistry—a term coined by Evans to describe molecular frameworks capable of providing useful ligands for more than one receptor or enzyme target. Unlike its fully aromatic parent, quinoline, the THQ scaffold possesses a distinct non-planar, semi-flexible geometry (puckered cyclohexene ring fused to benzene) and a chiral center at the C2 position in many bioactive derivatives.

This guide deconstructs the THQ scaffold from its isolation in Rutaceae alkaloids to its status as a cornerstone of modern asymmetric catalysis and drug discovery.

Phase I: The Natural Origins & Early Discovery

The history of THQs is inextricably linked to the antimalarial properties of cinchona and angostura barks. While quinoline was first isolated from coal tar by F.F. Runge in 1834, the reduced tetrahydro- forms were primarily identified later as specific alkaloids.

The Angostura Alkaloids

The genus Galipea (specifically Galipea officinalis, or Angostura bark) provided the first significant library of THQ alkaloids. Historically used as a febrifuge (fever reducer) in South America, the bark yields a mixture of quinolines and THQs.

-

Cusparine: The fully aromatic quinoline alkaloid.

-

Cuspareine: The tetrahydro- derivative.[1]

-

Galipine & Galipinine: A similar pair where Galipinine is the THQ form.

Technical Insight: The coexistence of quinoline and THQ forms in Galipea suggests a biosynthetic pathway involving the enzymatic reduction of the heteroaromatic ring, a process mimicked in modern biomimetic synthesis using Hantzsch esters.

Modern Natural Product Isolation

Beyond plants, THQs appear in complex microbial and marine metabolites:

-

Virantmycin: Isolated from Streptomyces, exhibiting antiviral and antifungal activity.[2]

-

Martinelline: An antagonist for bradykinin receptors, isolated from the roots of Martinella iquitosensis.

Phase II: Synthetic Evolution (The "How")

The transition from extraction to synthesis was driven by the need to control the C2 stereocenter, which dictates bioactivity.

The De Novo Construction: The Povarov Reaction

Discovered by L.S.[3] Povarov in 1963, this reaction is the most versatile method for constructing the THQ core from acyclic precursors. It is formally an inverse electron-demand aza-Diels–Alder (IEDADA) reaction.

Mechanism: The reaction involves an aniline, an aldehyde (forming an in situ Schiff base), and an electron-rich olefin (enophile).[3]

Figure 1: The Lewis-Acid catalyzed Povarov reaction pathway for THQ synthesis.

Asymmetric Hydrogenation (The Modern Standard)

While Povarov builds the ring, asymmetric hydrogenation reduces existing quinolines to THQs with high enantioselectivity.

The Rueping Protocol (2006): Magnus Rueping’s group revolutionized this field by using chiral Brønsted acids (BINOL-derived phosphoric acids) to catalyze the transfer hydrogenation of quinolines using Hantzsch esters as the hydrogen source. This metal-free approach avoids toxic transition metals and achieves high ee (enantiomeric excess).

Phase III: Pharmacological Expansion (The "Why")

The THQ scaffold is pharmacologically "elastic," capable of binding to diverse targets depending on substitution at the N1, C2, and C4 positions.

Table 1: Key Tetrahydroquinoline Therapeutic Agents

| Compound | Therapeutic Class | Mechanism of Action | Key Structural Feature |

| Oxamniquine | Antiparasitic | DNA alkylation in Schistosoma mansoni | Hydroxymethyl-THQ with a nitro group. |

| Virantmycin | Antibiotic | Antiviral/Antifungal | Chlorinated THQ core. |

| Nicainoprol | Anti-arrhythmic | Class I anti-arrhythmic | Amide-linked THQ. |

| Torcetrapib | CV (Failed) | CETP Inhibitor | Trifluoromethyl-THQ (Failed due to off-target toxicity, but validated the scaffold's potency). |

| BET Inhibitors | Oncology | Bromodomain inhibition | Mimics acetylated lysine residues. |

Phase IV: Advanced Experimental Protocols

Protocol A: The Multicomponent Povarov Reaction

Target: Synthesis of 2-phenyl-4-methyl-1,2,3,4-tetrahydroquinoline derivatives.

Reagents:

-

Aniline (1.0 equiv)

-

Benzaldehyde derivative (1.0 equiv)

-

Enol ether (e.g., Dihydropyran or Vinyl ether) (1.2 equiv)

-

Catalyst:

or -

Solvent: Acetonitrile (

)

Methodology:

-

Imine Formation: Dissolve aniline and benzaldehyde in anhydrous

. Stir at room temperature (RT) for 30 minutes. Note: Pre-formation of the imine reduces side reactions. -

Cycloaddition: Add the Lewis Acid catalyst followed by the dropwise addition of the enol ether.

-

Reaction: Stir at RT for 4–12 hours. Monitor via TLC (Silica gel, Hexane:EtOAc 8:2). Look for the disappearance of the imine spot.

-

Quench: Add saturated

solution. -

Extraction: Extract with Dichloromethane (DCM) (3x). Dry organic layer over

. -

Purification: Flash column chromatography. The cis/trans diastereomers may be separable depending on the C4 substituent.

Protocol B: Organocatalytic Asymmetric Transfer Hydrogenation

Target: Enantioselective reduction of 2-substituted quinoline to chiral THQ.

Reagents:

-

Substituted Quinoline (0.1 mmol)

-

Hantzsch Ester (HEH) (2.4 equiv)

-

Chiral Phosphoric Acid Catalyst (TRIP or BINOL-derivative) (1–5 mol%)

-

Solvent: Benzene or Toluene

Workflow Visualization:

Figure 2: Workflow for the Rueping Asymmetric Transfer Hydrogenation.

Critical Control Points:

-

Temperature: Lower temperatures (

to -

Catalyst Acidity: The

of the phosphoric acid must be tuned to the basicity of the quinoline nitrogen.

References

-

Povarov, L. S. (1967). "Syntheses of 1,2,3,4-tetrahydroquinolines (Review)." Russian Chemical Reviews. Link

-

Rueping, M., et al. (2006).[4][5] "A Highly Enantioselective Brønsted Acid Catalyzed Cascade Reaction: Organocatalytic Transfer Hydrogenation of Quinolines." Angewandte Chemie International Edition. Link

-

Khadem, S., & Marles, R. J. (2023).[6] "Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity." Natural Product Research. Link

-

Sridharan, V., et al. (2011). "The Povarov Reaction: A Versatile Method for the Synthesis of Tetrahydroquinolines."[7][8] Chemical Reviews. Link

-

Michael, J. P. (2003). "Quinoline, quinazoline and acridone alkaloids." Natural Product Reports. Link

-

Wang, X.-B., et al. (2013). "Asymmetric Hydrogenation of Quinolines Catalyzed by Iridium." Journal of the American Chemical Society.[2] Link

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. tandfonline.com [tandfonline.com]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sci-Hub. Mechanistic Variations of the Povarov Multicomponent Reaction and Related Processes / Current Organic Chemistry, 2010 [sci-hub.box]

- 8. benthamdirect.com [benthamdirect.com]

"in silico modeling of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate"

In Silico Modeling of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate: A Multiscale Computational Framework

Executive Summary

This compound (M-THQ-8-C) represents a "privileged scaffold" in medicinal chemistry. As a derivative of the tetrahydroquinoline (THQ) class, it serves as a critical intermediate for synthesizing complex bioactive alkaloids (e.g., clavepictines) and synthetic therapeutics targeting bromodomains (BET inhibitors) and kinases.

This technical guide provides a rigorous, self-validating in silico framework for modeling M-THQ-8-C. It moves beyond simple visualization to predictive analytics, covering Quantum Mechanical (QM) reactivity profiling, ADMET prediction, and structure-based drug design (SBDD) workflows. This guide is designed for computational chemists and medicinal chemists seeking to optimize this scaffold for drug discovery.

Module 1: Quantum Mechanical (QM) Characterization

Before macromolecular interaction modeling, the ligand’s electronic landscape must be defined. We employ Density Functional Theory (DFT) to determine the ground-state geometry, global reactivity descriptors, and electrostatic potential.

Theoretical Basis & Causality

Force field-based molecular mechanics (MM) often fail to capture the subtle electronic effects of the ester moiety at the C8 position relative to the secondary amine. DFT provides the electron density accuracy required to predict:

-

Nucleophilic/Electrophilic attacks: Via Frontier Molecular Orbitals (FMO).

-

Non-covalent interaction sites: Via Molecular Electrostatic Potential (MEP).

Experimental Protocol (DFT)

Software: Gaussian 16 or ORCA 5.0. Functional/Basis Set: B3LYP/6-311++G(d,p) (Standard for organic small molecules).

-

Geometry Optimization:

-

Input the 2D structure of M-THQ-8-C.[1]

-

Perform optimization without symmetry constraints (opt) to find the global minimum.

-

Validation: Calculate vibrational frequencies (freq). The absence of imaginary frequencies confirms a true stationary point.

-

-

Electronic Property Calculation:

-

Calculate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

-

Generate the MEP surface mapped onto the 0.002 a.u. electron density isosurface.

-

Data Output & Interpretation

The HOMO-LUMO gap (

| Descriptor | Formula | Interpretation for M-THQ-8-C |

| HOMO Energy | Electron donation capability (likely localized on the N1 nitrogen). | |

| LUMO Energy | Electron acceptance capability (likely localized on the ester carbonyl). | |

| Chemical Hardness ( | Resistance to charge transfer. | |

| Electrophilicity Index ( | Propensity to accept electrons. |

Visualization: QM Workflow

Caption: Figure 1. DFT workflow for determining quantum mechanical properties of M-THQ-8-C.

Module 2: Pharmacokinetic Profiling (ADMET)

For M-THQ-8-C to serve as a drug scaffold, it must satisfy druggability rules. We utilize QSAR-based models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity.

Protocol

Tools: SwissADME (Expasy), pkCSM, or Schrödinger QikProp.

-

Input: Canonical SMILES of the optimized geometry.

-

Screening:

-

Lipinski’s Rule of Five: MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10.

-

BOILED-Egg Model: Predicts Blood-Brain Barrier (BBB) permeation and Gastrointestinal (GI) absorption.

-

CYP450 Inhibition: Assess potential drug-drug interactions.

-

Anticipated Profile for M-THQ-8-C

Based on the THQ scaffold structure:

-

LogP: Expected ~2.0–3.0 (Highly lipophilic, good membrane permeability).

-

BBB: Likely permeable (High relevance for CNS targets).

-

Metabolism: The methyl ester is susceptible to hydrolysis by esterases; the secondary amine is a site for N-oxidation or glucuronidation.

Module 3: Target Identification & Molecular Docking

Since M-THQ-8-C is a scaffold, identifying its biological target is critical. THQ derivatives are frequent binders of BET Bromodomains (e.g., BRD4) and Kinases . We will use BRD4 (PDB: 3MXF) as the case study target, as THQs mimic the acetyl-lysine recognition motif.

Molecular Docking Protocol

Software: AutoDock Vina / PyRx / Schrödinger Glide.

Step 1: Ligand Preparation

-

Convert DFT-optimized structure to PDBQT format.

-

Assign Gasteiger charges.

-

Set rotatable bonds (critical for the ester group flexibility).

Step 2: Protein Preparation (BRD4)

-

Source: RCSB PDB (ID: 3MXF).

-

Cleaning: Remove crystallographic water (unless bridging), co-factors, and native ligands.

-

Protonation: Add polar hydrogens; compute Gasteiger charges.

-

Grid Box: Center the grid on the native ligand binding pocket (acetyl-lysine binding site).

-

Dimensions:

Å (Standard local docking).

-

Step 3: Docking Execution

-

Algorithm: Lamarckian Genetic Algorithm (LGA).

-

Exhaustiveness: Set to 32 or 64 for high sampling density.

-

Scoring: Binding Affinity (

in kcal/mol).

Validation Criteria

-

Re-docking Validation: Dock the native co-crystallized ligand back into the pocket. Calculate RMSD between the docked pose and crystal pose.

-

Pass: RMSD < 2.0 Å.

-

-

Interaction Analysis: Look for key H-bonds (e.g., with Asn140 in BRD4) and

-stacking interactions.

Visualization: Docking Logic

Caption: Figure 2. Structure-Based Drug Design (SBDD) workflow targeting BRD4.

Module 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to verify the temporal stability of the M-THQ-8-C/Protein complex.

Simulation Setup

Software: GROMACS (v2023 or later). Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

Step-by-Step Methodology:

-

Topology Generation:

-

Generate ligand topology using CGenFF server or acpype.

-

Combine with protein topology (pdb2gmx).

-

-

Solvation & Neutralization:

-

Box type: Dodecahedron (min distance 1.0 nm).

-

Solvent: TIP3P water model.

-

Ions: Add Na+/Cl- to neutralize charge and reach 0.15 M physiological concentration.

-

-

Energy Minimization:

-

Steepest descent algorithm (

kJ/mol/nm).

-

-

Equilibration:

-

NVT (Canonical): 100 ps at 300 K (V-rescale thermostat). Restrain heavy atoms.

-

NPT (Isobaric): 100 ps at 1 bar (Parrinello-Rahman barostat).

-

-

Production Run:

-

Time: 50–100 ns.

-

Step size: 2 fs.

-

Analysis Metrics

-

RMSD (Root Mean Square Deviation): Measures structural stability. A plateau indicates equilibrium.

-

RMSF (Root Mean Square Fluctuation): Measures residue flexibility. High fluctuations in the binding loop suggest instability.

-

Rg (Radius of Gyration): Measures protein compactness.

-

MMPBSA: Calculation of binding free energy (

) from the trajectory.

Visualization: MD Pipeline

Caption: Figure 3. GROMACS Molecular Dynamics simulation pipeline.

References

-

Gaussian 16 Rev. C.01. Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016.

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Daina, A., Michielin, O., & Zoete, V. Scientific Reports, 2017.

-

AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Trott, O., & Olson, A. J. Journal of Computational Chemistry, 2010.

-

GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. Abraham, M. J. et al. SoftwareX, 2015.

-

RCSB Protein Data Bank: Biological Macromolecular Structures Enabled by the PDB Core Archive. Burley, S. K. et al. Protein Science, 2021.

Sources

Methodological & Application

"protocol for Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate purification"

Application Note: Protocol for the Purification and Stabilization of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

Executive Summary & Chemical Profile

This compound (M-THQ-8C) is a critical intermediate in the synthesis of PARP inhibitors and other heterocyclic pharmaceuticals.[1][2] Unlike its fully aromatic quinoline precursor, the tetrahydro- derivative possesses a secondary amine and a non-planar, partially saturated ring system.[3][1]

Critical Challenge: This molecule exhibits a "stability paradox."[3][1][2] While the ester moiety requires protection from hydrolysis, the secondary amine in the tetrahydroquinoline ring is highly susceptible to oxidative dehydrogenation (reverting to the aromatic quinoline) upon exposure to air and light [1, 2].[3][1] Furthermore, as a secondary aniline derivative, it is prone to "streaking" on silica gel due to interaction with acidic silanols.[3][1]

This protocol details a purification strategy that mitigates oxidative degradation while ensuring high purity (>98%).[3][1][2]

Chemical Properties Table

| Property | Value / Characteristic | Implication for Protocol |

| Molecular Formula | C₁₁H₁₃NO₂ | MW: 207.23 g/mol |

| Physical State | Viscous yellow oil or low-melting solid | Recrystallization is difficult; Chromatography is preferred.[2] |

| Basicity (pKa) | ~4.5 - 5.0 (Conjugate Acid) | Weakly basic; can be protonated by strong acids for extraction.[1][2] |

| LogP | ~2.5 (Estimated) | Lipophilic; elutes in low-polarity solvents (Hexane/EtOAc).[1][2] |

| Stability | High Oxidation Risk | MUST be kept under inert atmosphere (Argon/N₂).[3][1][2] |

| TLC Detection | UV (254 nm) / Iodine Stain | Distinct blue fluorescence often seen under long-wave UV.[1][2] |

Pre-Purification Assessment & Handling

Before initiating purification, the crude mixture must be assessed to determine the primary impurity profile.[3][1]

-

Impurity A (Starting Material): Methyl quinoline-8-carboxylate (Fully aromatic).[1][2] Detection: Lower Rf than product; distinct UV spectrum.[3][2]

-

Impurity B (Hydrolysis): 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.[3][1][2] Detection: Streaks at baseline; soluble in aqueous base.[3][1][2]

-

Impurity C (Oxidation): Re-aromatized quinoline species formed during workup.[3][1][2]

Handling Directive: All evaporation steps must be performed at <40°C to prevent thermal dehydrogenation. All collection flasks must be purged with Argon.[3][1]

Method A: Buffered Flash Column Chromatography (Gold Standard)[2][3]

Standard silica gel is slightly acidic (pH 5-6), which can cause the basic secondary amine of M-THQ-8C to drag (tailing), resulting in broad peaks and poor separation.[1] We employ a base-buffered mobile phase .[3][1][2]

Materials

-

Stationary Phase: High-purity Silica Gel 60 (230-400 mesh).[1][2]

-

Modifier: Triethylamine (TEA) or 1% Methanolic Ammonia.[3][1][2]

Step-by-Step Protocol

-

Column Pre-treatment:

-

Sample Loading:

-

Elution Gradient:

| Time (CV) | % Mobile Phase B (EtOAc) | Phase Description |

| 0 - 2 | 0% | Elute non-polar hydrocarbons/grease.[1][2] |

| 2 - 5 | 0% → 10% | Linear ramp. |

| 5 - 12 | 10% → 30% | Product Elution Window (typically ~15-20%). |

| 12 - 15 | 30% → 100% | Flush polar impurities (acids/salts).[1][2] |

-

Fraction Analysis:

Method B: Acid-Base Extraction (Scalable Alternative)[2][3]

For quantities >5g, chromatography becomes expensive.[3][1][2] This method exploits the basicity of the nitrogen atom to separate it from non-basic impurities (like neutral aromatics) and acidic byproducts.[1][2]

Safety Note: Perform rapidly to minimize exposure of the ester to aqueous acid/base, which can cause hydrolysis.[3][1]

Workflow

-

Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).

-

Acid Extraction (Targeting the Amine):

-

Neutralization & Recovery:

-

Extraction:

Visualization of Workflows

Figure 1: Purification Decision Tree

Caption: Decision logic for selecting the optimal purification route based on scale and purity requirements.

Figure 2: Stability & Degradation Pathways[1][3]

Caption: Primary degradation mechanisms. Note that oxidation restores aromaticity, making it thermodynamically favorable.[3][1]

Quality Control & Self-Validation

To certify the purified protocol, use the following analytical markers.

A. 1H NMR Validation (CDCl₃)

The key to confirming the structure is distinguishing the tetrahydro- ring from the fully aromatic impurity.[1][2]

-

Target Signals (M-THQ-8C): Look for three methylene multiplets (

1.9, 2.8, 3.4 ppm) representing the C2, C3, and C4 protons of the saturated ring [3].[3][1] -

Impurity Flag: If you see downfield signals in the

7.5–9.0 ppm range that do not correspond to the benzene ring protons, or if the aliphatic region is clean, oxidation has occurred .[3][1] -

NH Signal: A broad singlet around

5.0–6.0 ppm confirms the secondary amine.[3][1][2]

B. Storage Protocol (Crucial)

-

Form: Store as the free base only for short periods (<1 week).

-

Long-Term: Convert to the Hydrochloride Salt .[3][1][2] Dissolve the oil in Et₂O and add 2M HCl in Et₂O. The precipitate is stable for years at -20°C.[1]

-

Atmosphere: Flush all vials with Argon.

References

-

PubChem. (2026).[3][1][2] Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride. National Library of Medicine.[3][1] [Link][1]

-

Dodd, D. S., et al. (2023).[3][1][2] Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link][1][2]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride | C11H14ClNO2 | CID 2747398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096) - FooDB [foodb.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

High-Fidelity Experimental Protocols for Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate Scaffolding

Topic: Experimental Setup for Reactions Involving Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Privileged Scaffold

This compound (MTQC-8) represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of opioid receptor ligands, antiviral agents (HCV NS5B inhibitors), and somatostatin mimics.

Unlike simple anilines, the C8-substituted tetrahydroquinoline (THQ) core offers a constrained conformational profile due to the intramolecular hydrogen bonding potential between the N1-amine and the C8-carbonyl. However, this molecule presents unique experimental challenges:

-

Oxidative Instability: The electron-rich aromatic ring makes the THQ core susceptible to oxidation back to the quinoline, particularly under basic aerobic conditions.

-

Steric Congestion: The C8-ester is ortho to the secondary amine, creating steric hindrance that dictates the order of operations in library synthesis.

-

Amphoteric Nature: Upon hydrolysis, the resulting amino acid (8-COOH, 1-NH) requires specific pH control during workup to avoid low recovery.

This guide details the validated experimental setups for manipulating MTQC-8, focusing on N-functionalization and C8-diversification .

Safety & Handling Specifications

-

Hazards: MTQC-8 is an irritant and potentially toxic if ingested. As a secondary amine, it can form carcinogenic nitrosamines if exposed to nitrating agents.

-

Storage: Store at -20°C under an inert atmosphere (Argon). The molecule is light-sensitive; amber vials are mandatory to prevent photo-oxidative dehydrogenation.

-

Atmosphere: All reactions must be performed under a positive pressure of Nitrogen or Argon.

Experimental Logic & Workflow

The successful utilization of MTQC-8 relies on the "N-First" strategy. Attempting to manipulate the C8-ester (e.g., hydrolysis) while the N1-amine is free often leads to polymerization or oxidative degradation.

Strategic Decision Tree (Graphviz)

The following diagram outlines the critical decision pathways for MTQC-8 derivatization.

Caption: Strategic workflow for MTQC-8. Path A (Green) is preferred to stabilize the core against oxidation before ester manipulation.

Detailed Experimental Protocols

Protocol A: N-Alkylation via Reductive Amination

Rationale: This reaction locks the nitrogen lone pair, reducing oxidation potential while introducing diversity. Sodium cyanoborohydride (

Materials:

-

MTQC-8 (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Acetic Acid (glacial, 2.0 equiv)

- (1.5 equiv)

-

Solvent: Methanol (anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask (RBF) and cool under Argon flow.

-

Dissolution: Dissolve MTQC-8 in anhydrous Methanol (0.1 M concentration). Add the Aldehyde.

-

Imine Formation: Add Acetic Acid dropwise. Stir at Room Temperature (RT) for 1 hour. Note: Monitoring imine formation by TLC is difficult; proceed based on time.

-

Reduction: Cool the mixture to 0°C. Add

in three portions over 15 minutes. -

Reaction: Allow to warm to RT and stir for 12 hours.

-

Quench: Quench with saturated

solution. -

Extraction: Extract with Dichloromethane (DCM) (3x). The product is lipophilic.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Regioselective Hydrolysis (Saponification)

Rationale: Hydrolysis of the C8-ester in the presence of the N-substituent requires mild conditions to prevent racemization (if chiral) or decarboxylation. Lithium Hydroxide (LiOH) is preferred over NaOH due to better solubility in THF/Water mixtures.

Materials:

-

N-Substituted MTQC-8 Derivative (1.0 equiv)

-

LiOH·H2O (3.0 equiv)

-

Solvent: THF:Water:MeOH (3:1:1)

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate in THF/MeOH.

-

Activation: Add the LiOH dissolved in the minimum amount of water dropwise.

-

Temperature Control: Heat to 50°C . The steric bulk at C8 makes this ester sluggish at RT.

-

Monitoring: Monitor by LC-MS. Disappearance of the methyl ester (+14 mass shift loss) indicates completion (typically 4-6 hours).

-

Critical Workup (Isoelectric Point):

-

Concentrate to remove THF/MeOH.

-

Cool the aqueous residue to 0°C.

-

Acidify carefully with 1N HCl to pH 4-5 . Do not go below pH 3, or the tertiary amine will protonate, making the molecule water-soluble and difficult to extract.

-

Extract immediately with EtOAc or DCM/iPrOH (3:1).

-

Protocol C: C8-Amide Coupling (Library Generation)

Rationale: The C8-carboxylic acid is sterically hindered. Standard coupling agents (EDC/HOBt) often fail. HATU is the gold standard here for forcing the amide bond formation.

Data: Coupling Agent Efficiency for C8-THQ Acids

| Coupling Agent | Base | Solvent | Yield (Isolated) | Notes |

| EDC / HOBt | DIPEA | DMF | 35% | Incomplete conversion; slow kinetics. |

| HATU | DIPEA | DMF | 88% | Recommended. Fast, clean conversion. |

| T3P (50%) | Pyridine | EtOAc | 65% | Good for scale-up, but lower yield than HATU. |

| SOCl2 (Acid Cl) | TEA | DCM | 40% | Degradation observed; unstable acid chloride. |

Step-by-Step Procedure:

-

Activation: Dissolve the C8-Acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes (solution turns yellow).

-

Addition: Add the amine partner (1.5 equiv).

-

Reaction: Stir at RT for 16 hours.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated

, and brine.

Troubleshooting & Optimization

Oxidative Degradation (The "Browning" Effect)

If reaction mixtures turn dark brown/black rapidly, the THQ core is oxidizing to the quinoline or polymerizing.

-

Cause: Trace transition metals or oxygen exposure.

-

Solution: Add 1 mol% BHT (Butylated hydroxytoluene) to the reaction solvent as a radical scavenger. Ensure solvents are degassed.

Purification Challenges

THQ derivatives often streak on silica gel due to the basic nitrogen.[1]

-

Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes before loading the sample. Use 1% TEA in the eluent system.

Diagram: Workup Logic for Amphoteric Intermediates

Caption: pH control logic for maximizing recovery of the 8-carboxy-THQ intermediate.

References

-

Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines. ACS Chemical Neuroscience. (2018). Describes the medicinal utility of C8-substituted THQs for opioid receptors. Link

-

1,2,3,4-Tetrahydro-2-methylquinoline-8-carboxylic acid. Sigma-Aldrich. Physical properties and CAS data for the acid analog. Link

-

Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry. BenchChem. Protocols for handling the 8-position reactivity and nitrogen functionalization. Link

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines. Beilstein Journal of Organic Chemistry. Comprehensive review of THQ synthesis and reactivity patterns. Link

-

Reactivity of 8-methyl-1,2,3,4-tetrahydroquinoline. ResearchGate. Mass spec analysis of THQ reactivity and dimerization risks. Link

Sources

Application Notes and Protocols: Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the handling, storage, and potential applications of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate. As a member of the tetrahydroquinoline class of heterocyclic compounds, this molecule holds significant promise for a range of research and development applications, particularly in medicinal chemistry and drug discovery. The protocols and notes herein are synthesized from available data on structurally related compounds and general principles of laboratory safety and chemical handling. Due to the limited availability of data for this specific molecule, a cautious and informed approach is paramount.

Introduction: The Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These activities include, but are not limited to, anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antiviral effects.[1] The specific substitution of a methyl ester at the 8-position of the tetrahydroquinoline ring in this compound suggests its potential as a key intermediate or a bioactive molecule in its own right. The reactivity of the secondary amine and the potential for modification of the carboxylate group offer extensive possibilities for the synthesis of diverse chemical libraries for screening and lead optimization.

Chemical and Physical Properties (Inferred)

| Property | Inferred Value/Information | Source/Justification |

| Molecular Formula | C₁₁H₁₃NO₂ | Based on chemical structure |

| Molecular Weight | 191.23 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Based on the melting point of the carboxylic acid analog[3] |

| Melting Point | Expected to be in a similar range to 165-168 °C | Based on 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid[3] |

| Solubility | Likely soluble in organic solvents such as methanol, ethanol, DMSO, and DMF. | General solubility of similar organic molecules. |

| Stability | Stable under recommended storage conditions. | General stability of tetrahydroquinoline derivatives. |

Safety, Handling, and Storage

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidelines are based on the safety profiles of structurally similar compounds, such as 1,2,3,4-tetrahydroquinoline and its methylated derivatives. A thorough risk assessment should be conducted before handling this compound.

Hazard Identification (Inferred)

Based on related compounds, this compound is anticipated to be:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE workflow is essential to minimize exposure and ensure laboratory safety.

Caption: Proposed Synthetic Workflow.

Protocol:

-

Dissolve Methyl quinoline-8-carboxylate in a suitable solvent (e.g., methanol, ethanol).

-

Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a suitable pressure and temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to confirm its identity and purity.

Conclusion

This compound is a compound of significant interest for chemical and pharmaceutical research. While specific data for this molecule is scarce, a wealth of information on related tetrahydroquinoline derivatives provides a solid foundation for its safe handling, storage, and exploration in various research applications. The protocols and guidelines presented in this document are intended to serve as a starting point for researchers, who are encouraged to apply their scientific judgment and conduct thorough risk assessments before commencing any experimental work.

References

-

Chongqing Chemdad Co., Ltd. 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. [Link]

- Sabale, P. M., Patel, P., & Kaur, P. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical and Chemical Sciences, 2(2), 849-863.

-

PubChem. Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChemLite. Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate (C12H15NO2). [Link]

-

PubChem. Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate. National Center for Biotechnology Information. [Link]

- S. D. Knight, et al. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. HETEROCYCLES, Vol. 82, No. 1.

- Wang, Y., et al. (2022).

- Antkiewicz-Michaluk, L., et al. (2019). 1-Methyl-1,2,3,4-tetrahydroisoquinoline - The toxicological research on an exo/endogenous amine with antidepressant-like activity - In vivo, in vitro and in silico studies. Pharmacological Reports, 71(6), 1140-1146.

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(26), 15638-15677.

- Chen, J., et al. (2022). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry, 243, 114777.

- Maruyama, W., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Journal of Neural Transmission, 110(9), 987-999.

-

PubChem. 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol. National Center for Biotechnology Information. [Link]

- Yilmaz, F., et al. (2025). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. The Journal of Organic Chemistry.

- El-Sayed, M. A.-A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4293.

- Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-13.

Sources

"derivatization of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate for assays"

An In-Depth Technical Guide to the Derivatization of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate for Enhanced Assay Performance

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the chemical derivatization of this compound. The strategic modification of this molecule is often a critical step for enabling its detection and quantification in a variety of biological and chemical assays. This guide elucidates the core chemical principles, provides detailed, field-tested protocols, and explains the rationale behind experimental choices to ensure robust and reproducible results.

Introduction: The Strategic Imperative for Derivatization

This compound is a heterocyclic compound featuring two key functional groups amenable to chemical modification: a secondary amine within the tetrahydroquinoline ring and a methyl ester at the 8-position of the aromatic ring. In its native state, this molecule may lack the necessary properties for sensitive detection in modern analytical platforms. It does not possess a native fluorophore for fluorescence-based assays, and its polarity may not be optimal for certain chromatographic separations.

Derivatization serves to covalently attach a new chemical moiety to the parent molecule, thereby altering its physicochemical properties. The primary goals of derivatizing this specific scaffold include:

-

Introduction of a Reporter Group: Attaching a fluorophore or chromophore to enable highly sensitive detection by fluorescence or UV-Vis spectroscopy, respectively.[1]

-

Enhancement of Chromatographic Performance: Modifying the polarity of the molecule to improve retention, peak shape, and resolution in High-Performance Liquid Chromatography (HPLC).[2][3]

-

Enabling Specific Bio-assays: Introducing affinity tags, such as biotin, to facilitate capture and detection in formats like ELISA or pull-down assays.

-

Improving Ionization Efficiency: Modifying the structure to enhance its ionization in mass spectrometry (MS), leading to lower limits of detection.

This guide will focus on two primary strategies that leverage the inherent reactivity of the molecule's functional groups.

Figure 1: High-level overview of the two primary derivatization strategies for this compound.

Strategy 1: Functionalization of the Secondary Amine

The secondary amine in the tetrahydroquinoline ring is a potent nucleophile, making it an ideal target for derivatization via reaction with various electrophilic reagents. This is often the most direct route for introducing reporter groups.

Principle of Amine Derivatization

The lone pair of electrons on the nitrogen atom readily attacks electron-deficient centers. Most derivatization reactions for secondary amines are nucleophilic substitution or addition reactions. For optimal reactivity, these reactions are typically carried out under basic conditions (pH 8-11). The base serves to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acidic byproduct generated during the reaction (e.g., HCl from a sulfonyl chloride).[4]

Protocol: Fluorescent Labeling with NBD-Cl for HPLC-Fluorescence Detection

4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a highly effective reagent for labeling both primary and secondary amines.[4] It reacts to form a stable, intensely fluorescent derivative that can be detected with high sensitivity.

Figure 2: Experimental workflow for the derivatization of the secondary amine using NBD-Cl.

Materials:

-

This compound sample

-

NBD-Cl (4-chloro-7-nitrobenzofurazan)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium borate buffer (0.1 M, pH 9.5)

-

Hydrochloric acid (1 M)

-

Heating block or water bath

-

HPLC system with a fluorescence detector (FLD)

Step-by-Step Protocol:

-

Sample Preparation: Dissolve the this compound sample to a known concentration (e.g., 1 mg/mL) in acetonitrile or methanol.

-

Buffering: In a microcentrifuge tube, combine 50 µL of the sample solution with 100 µL of 0.1 M sodium borate buffer (pH 9.5). Vortex briefly. The alkaline pH is crucial for ensuring the amine is sufficiently nucleophilic.[4]

-

Reagent Preparation: Prepare a fresh solution of NBD-Cl in acetonitrile (e.g., 2 mg/mL). NBD solutions are light-sensitive and should be prepared fresh for optimal reactivity.[1]

-

Derivatization Reaction: Add 50 µL of the NBD-Cl solution to the buffered sample. A molar excess of the derivatizing reagent is used to drive the reaction to completion.

-

Incubation: Cap the tube tightly and incubate the mixture at 60°C for 30-60 minutes in a heating block. The elevated temperature accelerates the reaction rate.

-

Reaction Termination: After incubation, cool the reaction mixture to room temperature. Add 10 µL of 1 M HCl to acidify the solution. This step quenches the reaction and reduces the fluorescence of any unreacted, hydrolyzed NBD-Cl, thereby lowering the background signal.[4]

-

Analysis: The sample is now ready for direct injection into an HPLC system. A reversed-phase C18 column is typically suitable for separation.[2]

Table 1: Comparison of Common Fluorescent Labeling Reagents for Secondary Amines

| Reagent | Optimal pH | Excitation (nm) | Emission (nm) | Key Advantages | Key Disadvantages |

| NBD-Cl | 9-11 | ~470 | ~530 | Reacts with both primary and secondary amines; stable derivative.[4] | Reagent can hydrolyze, causing background signal. |

| Dansyl Chloride | 9.5-10.5 | ~340 | ~520 | High quantum yield; well-established reagent. | Long reaction times may be required; fluorescence is environmentally sensitive. |